S-Benzyl hexanethioate
Description
S-Benzyl hexanethioate (CAS: Not explicitly provided in evidence, but structurally inferred) is a thioester compound characterized by a hexanoyl group linked via a sulfur atom to a benzyl moiety. Thioesters, in general, are sulfur-containing analogs of oxygen esters, where the oxygen in the ester group (-COO-) is replaced by sulfur (-COS-). These compounds are typically more reactive than their oxygen counterparts due to the weaker C-S bond and the polarizability of sulfur .
Properties
CAS No. |
99315-18-1 |
|---|---|
Molecular Formula |
C13H18OS |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
S-benzyl hexanethioate |
InChI |
InChI=1S/C13H18OS/c1-2-3-5-10-13(14)15-11-12-8-6-4-7-9-12/h4,6-9H,2-3,5,10-11H2,1H3 |
InChI Key |
HLMWJMBBNUUENE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)SCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Benzyl hexanethioate can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with hexanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the benzyl chloride, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: S-Benzyl hexanethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester to a thiol or an alcohol.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or alcohols.
Substitution: Nitrobenzyl or halobenzyl derivatives.
Scientific Research Applications
S-Benzyl hexanethioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Thioesters like this compound are studied for their role in biochemical processes, including enzyme catalysis and metabolic pathways.
Medicine: Research explores its potential as a precursor for drug development, especially in designing molecules with specific biological activities.
Industry: It is utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism of action of S-Benzyl hexanethioate involves its reactivity as a thioester. Thioesters are known to participate in nucleophilic acyl substitution reactions, where the sulfur atom can act as a nucleophile or an electrophile. This reactivity is crucial in biochemical processes, such as the formation and breakdown of acyl-CoA thioesters in metabolic pathways. The molecular targets and pathways involved include enzymes that catalyze thioester hydrolysis or transfer reactions.
Comparison with Similar Compounds
Key Inferred Properties :
- Molecular formula: Likely C₁₃H₁₈OS (assuming hexanoyl chain).
- Reactivity : Higher nucleophilicity compared to oxygen esters.
- Applications: Potential use in organic synthesis, catalysis (e.g., reductive amination as seen in S-benzyl isothiouronium salts ), and pharmaceutical intermediates.
Structural and Functional Analogues
S-Benzyl Thiobenzoate (CAS 13402-51-2)
- Molecular formula : C₁₄H₁₂OS.
- Molecular weight : 228.32 g/mol.
- Toxicity : LD₅₀ (oral, mice) = 1550 mg/kg, indicating moderate toxicity .
- Key differences: Shorter acyl chain (benzoyl vs. hexanoyl) and aromatic substitution. Likely less lipophilic than hexanethioate.
S-Benzyl Ethanethioate (CAS 32362-99-5)
- Molecular formula : C₉H₁₀OS.
- Hazards : Classified under GHS with warnings for skin/eye irritation (H315, H319) .
Benzyl Benzoate (CAS 120-51-4)
- Molecular formula : C₁₄H₁₂O₂.
- Physical properties : Oily liquid or leaflets with faint aromatic odor .
- Applications : Widely used as a laboratory reagent, plasticizer, and in pharmaceuticals.
- Safety : Requires impervious protective clothing and eye protection due to irritation risks .
- Key differences : Oxygen ester instead of thioester, resulting in lower reactivity and different solubility profiles.
Hexyl Decanoate (CAS Not specified)
- Molecular formula : C₁₆H₃₂O₂.
- Properties : Lipophilic ester used in flavor/fragrance industries. High boiling point due to long carbon chains .
- Key differences : Oxygen ester with a longer alkyl chain; lacks sulfur’s polarizability, leading to reduced chemical reactivity.
Physicochemical Properties Comparison
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